Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate
Description
Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate is a benzo[d]thiazole derivative characterized by a carboxamido group at position 6 of the benzothiazole ring and an ethyl ester moiety at the para position of the benzoate group. This compound is of interest in medicinal chemistry due to the benzothiazole scaffold’s prevalence in bioactive molecules, particularly as antimicrobial, anticancer, and anti-inflammatory agents . Its synthesis typically involves coupling reactions between benzothiazole carboxylic acid derivatives and aminobenzoate esters, with structural modifications influencing solubility, bioavailability, and target binding .
Properties
IUPAC Name |
ethyl 4-(1,3-benzothiazole-6-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-2-22-17(21)11-3-6-13(7-4-11)19-16(20)12-5-8-14-15(9-12)23-10-18-14/h3-10H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQVMYOQGIDGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acid derivative, followed by cyclization to form the benzothiazole ring . One common method involves the reaction of 2-aminobenzenethiol with 4-carboxybenzaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The resulting intermediate is then esterified with ethanol to form the final product .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents, catalysts, and reaction conditions . The process typically involves large-scale condensation and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Common Reaction Types and Conditions
The compound participates in reactions driven by its carboxamide and ester functional groups:
a. Hydrolysis
-
Acidic conditions : The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives. For example, 2 M HCl at reflux yields 4-(benzo[d]thiazole-6-carboxamido)benzoic acid.
-
Basic conditions : NaOH (1–2 M) selectively hydrolyzes the ester without affecting the carboxamide group .
b. N-Alkylation
-
The carboxamide nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base, producing N-methyl derivatives. This modification improves solubility by reducing planarity .
c. Acylation
-
Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated products, enhancing lipophilicity for membrane penetration.
d. Cyclization
-
Under oxidative conditions (KMnO₄/H₂SO₄), the benzothiazole ring undergoes annulation to form fused heterocycles, critical for enhancing antimicrobial activity.
Key Reagents and Outcomes
Mechanistic Insights from Structural Studies
X-ray crystallography (PDB 7P2M) reveals:
-
The carboxamide NH forms no direct hydrogen bonds, enabling facile alkylation/acylation without disrupting binding .
-
The benzothiazole core engages in cation–π interactions with Arg76 in bacterial gyrase, critical for antimicrobial activity .
-
Substituents at position 4 influence hydrophobic interactions with Ile94 and Val118 residues, modulating target affinity .
Industrial-Scale Modifications
-
Continuous flow reactors : Achieve 90% conversion in ester hydrolysis using immobilized lipases at 45°C, reducing waste.
-
Green chemistry protocols : Replace DMF with cyclopentyl methyl ether (CPME) in alkylation reactions, improving E-factor scores by 40%.
Case Study: Dual Gyrase/Topo IV Inhibition
A 2023 study optimized derivatives for broad-spectrum antibacterial activity :
-
Synthesis : Coupling with 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid under EDCI/HOBt conditions.
-
Activity : MIC = 2–8 μg/mL against P. aeruginosa and MRSA.
-
Solubility : Introduction of a 4-(1-phenylethoxy) group increased aqueous solubility 10-fold (from 12 μg/mL to 120 μg/mL) .
This compound’s reactivity and structural adaptability position it as a cornerstone in developing novel antimicrobials and enzyme inhibitors. Ongoing research focuses on leveraging its modular design for targeted drug delivery systems and multi-enzyme targeting scaffolds .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate and its derivatives have been investigated for their biological activities, particularly as antibacterial agents. The benzothiazole scaffold is known for its ability to inhibit bacterial topoisomerases, which are critical enzymes in bacterial DNA replication and transcription.
Antibacterial Activity
Recent studies have highlighted the effectiveness of benzothiazole derivatives against multidrug-resistant bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa. These pathogens are part of the ESKAPE group, notorious for causing nosocomial infections and exhibiting high resistance to current antibiotics . this compound has shown promising results in inhibiting these bacterial strains, suggesting its potential as a lead compound for developing new antibacterial therapies.
Anticancer Research
Benzothiazole derivatives have also been explored for their anticancer properties. The compound's structural features allow it to interact with various biological targets involved in cancer progression. For instance, studies have demonstrated that benzothiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
Case Studies
- Leukemia Treatment : Certain benzothiazole derivatives exhibited cytotoxicity against leukemia cell lines, suggesting their role as potential chemotherapeutic agents .
- Solid Tumors : Research has indicated that specific derivatives can inhibit the proliferation of solid tumor-derived cell lines, making them candidates for further development in cancer therapy .
Antiviral Applications
Emerging research indicates that benzothiazole compounds may possess antiviral properties. This compound has been evaluated for its efficacy against various viruses, including HIV and SARS-CoV-2. The compound's ability to inhibit viral proteases has been documented, which is crucial for viral replication .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that enhance its biological activity. Recent advancements in synthetic methodologies have improved the efficiency of producing benzothiazole derivatives, allowing for the exploration of structural modifications that can optimize their pharmacological properties .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes and blocking viral entry into host cells.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.
Comparison with Similar Compounds
Key Findings :
- Compound 27 achieves high purity (96.5%) via HPLC, suggesting improved stability over non-sulfonamide derivatives .
Benzothiazole Ester Derivatives
Ethyl 4-(benzo[d]thiazol-2-ylmethoxy)benzoate (6f) and its analogs (6g–6m) feature a methoxy linker instead of a carboxamido group.
| Compound | Yield (%) | Melting Point (°C) | Substituent |
|---|---|---|---|
| 6f | 36.42 | 118–120 | Ethyl ester, methoxy linker |
| 6g | 48.93 | 106–108 | Propyl ester, methoxy linker |
| 6j | 61.13 | 148–150 | Acetophenone, methoxy linker |
Key Findings :
- The methoxy linker in 6f–6m reduces steric hindrance, improving yields (up to 80.21% for 6h) compared to carboxamido-linked derivatives .
- Higher melting points (e.g., 148–150°C for 6j) correlate with increased crystallinity due to acetophenone substituents .
Pyridazine/Isoxazole-Substituted Ethyl Benzoates
Compounds like I-6230 and I-6473 replace the benzothiazole with pyridazine or isoxazole rings :
| Compound | Structure | Biological Activity |
|---|---|---|
| I-6230 | Pyridazin-3-yl phenethylamino | Not reported |
| I-6473 | 3-Methylisoxazol-5-yl phenethoxy | Antifungal (inferred) |
Key Findings :
- Pyridazine and isoxazole rings enhance π-π stacking but may reduce metabolic stability compared to benzothiazoles .
- Ethyl benzoate derivatives with sulfur-containing linkers (e.g., thioether in I-6373) show superior antifungal activity .
Methyl 2-Aminobenzo[d]thiazole-6-carboxylates
Methyl esters like compound A (methyl 2-aminobenzo[d]thiazole-6-carboxylate) highlight the impact of ester groups on reactivity :
| Compound | Reaction Conditions | Yield (%) |
|---|---|---|
| Compound A | KSCN, Br₂, glacial acetic acid | ~50 |
Biological Activity
Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate is a compound that belongs to the thiazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.
Overview of Thiazole Derivatives
Thiazole derivatives are known for their significant biological activities, including antioxidant, analgesic, anti-inflammatory, and antimicrobial effects. This compound has been studied for its potential applications in various fields such as medicine and industry.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively documented. This compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 4 μg/mL | |
| Staphylococcus aureus | 2 μg/mL | |
| Pseudomonas aeruginosa | 8 μg/mL | |
| Acinetobacter baumannii | 0.5 μg/mL |
These results indicate that the compound possesses strong antibacterial activity, particularly against multidrug-resistant strains.
Anticancer Properties
Research has indicated that thiazole derivatives, including this compound, may exhibit anticancer properties by inhibiting tumor cell proliferation. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms.
The mechanism involves the inhibition of specific biochemical pathways crucial for cell survival and proliferation. For example, some thiazoles have been shown to target proteins involved in cell cycle regulation and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazole derivatives in preclinical models:
- Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics .
- Cytotoxicity Against Cancer Cells : Research indicated that certain thiazole derivatives can effectively induce ferroptosis in cancer cells, a form of regulated cell death distinct from apoptosis . This property makes them potential candidates for cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often linked to their chemical structure. Modifications in the benzothiazole moiety can significantly influence their potency and selectivity:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by coupling with a benzoate ester. Key steps include nucleophilic substitution at the amide carbonyl and electrophilic aromatic substitution on the thiazole ring. Optimization involves adjusting solvent polarity (e.g., DMF for amide coupling), temperature (reflux for thiazole ring formation), and catalysts (e.g., HATU for carboxamido linkage). Purity is monitored via HPLC or TLC, with recrystallization in ethanol as a common purification step .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural elucidation employs NMR (¹H/¹³C) for functional group identification, mass spectrometry for molecular weight confirmation, and X-ray crystallography for 3D arrangement. Crystallographic software like SHELXL refines atomic coordinates using high-resolution data, resolving ambiguities in bond lengths and angles. For example, SHELX programs are robust for small-molecule refinement, particularly for heterocyclic systems .
Q. What analytical techniques are critical for assessing the purity and stability of this compound during storage?
- Methodological Answer : Stability under varying conditions (humidity, temperature) is monitored via accelerated degradation studies using HPLC-MS. Purity is assessed via differential scanning calorimetry (DSC) to detect polymorphic changes and FT-IR to confirm functional group integrity. Long-term storage recommendations include inert atmospheres (argon) and desiccated environments .
Advanced Research Questions
Q. How can crystallographic data (e.g., from SHELX) resolve structural ambiguities in this compound, particularly regarding tautomerism or conformational flexibility?
- Methodological Answer : SHELXL’s twin refinement and anti-bumping restraints address disorder in flexible regions (e.g., ester groups). High-resolution datasets (>1.0 Å) clarify tautomeric states by distinguishing electron density peaks for heteroatoms (e.g., sulfur in thiazole vs. oxidized forms). Comparative analysis with DFT-calculated geometries validates experimental bond parameters .
Q. What strategies are effective for resolving contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Standardized protocols (e.g., NCI-60 panel for anticancer screening) and orthogonal assays (e.g., bacterial biofilm inhibition for antimicrobial activity) improve reproducibility. Dose-response curves and time-kill kinetics differentiate cytotoxic vs. cytostatic effects .
Q. How do substituent variations on the benzothiazole ring influence the compound’s reactivity and target selectivity in drug discovery?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl at position 6) enhance electrophilic substitution on the thiazole ring, while bulky substituents (e.g., -OCH₃) sterically hinder non-target interactions. Computational docking (AutoDock Vina) predicts binding affinities to targets like topoisomerase II, guiding SAR studies. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Q. What advanced spectroscopic methods can probe the compound’s interaction with biological membranes or proteins?
- Methodological Answer : Surface plasmon resonance (SPR) measures real-time binding kinetics to immobilized receptors. Fluorescence quenching assays using tryptophan residues in proteins reveal binding constants (Kd). Solid-state NMR captures membrane insertion dynamics, particularly for lipophilic ester groups .
Key Notes
- Methodological Rigor : Answers emphasize experimental design, data reconciliation, and technique selection.
- Advanced Tools : Highlighted use of SHELX, docking simulations, and SPR for hypothesis-driven research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
